molecular formula C11H16N2O4 B12391629 2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one

2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one

Cat. No.: B12391629
M. Wt: 240.26 g/mol
InChI Key: NFYKZTVUZRPJKM-HOGWDWRMSA-N
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Description

2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one is a complex organic compound with a unique structure that includes both pyridine and oxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyridine derivative with an oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Guanosine: A nucleoside comprising guanine attached to a ribose ring.

    5-Azacytidine: A chemical analog of cytidine used in cancer treatment.

    TAS-106: A nucleoside antimetabolite with antitumor activity.

Uniqueness

2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one is unique due to its specific structure, which combines features of both pyridine and oxolane rings. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one

InChI

InChI=1S/C11H16N2O4/c1-6-4-13(10(12)2-7(6)15)11-3-8(16)9(5-14)17-11/h2,4,8-9,11,14,16H,3,5,12H2,1H3/t8?,9-,11-/m1/s1

InChI Key

NFYKZTVUZRPJKM-HOGWDWRMSA-N

Isomeric SMILES

CC1=CN(C(=CC1=O)N)[C@H]2CC([C@H](O2)CO)O

Canonical SMILES

CC1=CN(C(=CC1=O)N)C2CC(C(O2)CO)O

Origin of Product

United States

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